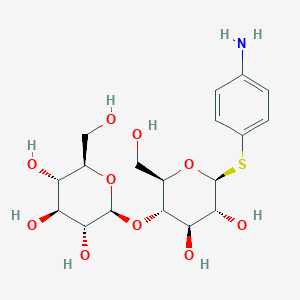
4-Aminophenyl 1-Thio-b-D-cellobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenyl 1-Thio-b-D-cellobioside is a complex organic compound with the molecular formula C18H27NO10S and a molecular weight of 449.47 g/mol . It is primarily used as a functional affinity ligand for the separation of exo- and endo-acting cellulases . This compound is significant in biochemical research, particularly in the study of carbohydrate-active enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 1-Thio-b-D-cellobioside typically involves the reaction of 4-aminophenyl thiol with cellobiose under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Aminophenyl 1-Thio-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Aminophenyl 1-Thio-b-D-cellobioside has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Aminophenyl 1-Thio-b-D-cellobioside involves its interaction with cellulases. The compound binds to the active sites of these enzymes, facilitating their separation and study. The molecular targets include exo- and endo-acting cellulases, and the pathways involved are primarily related to carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenyl 4-O-b-D-Glucopyranosyl-1-thio-b-D-glucopyranoside .
- 4-Aminophenyl 1-Thio-b-D-glucopyranoside .
Uniqueness
4-Aminophenyl 1-Thio-b-D-cellobioside is unique due to its specific affinity for cellulases, making it an invaluable tool in biochemical research. Its ability to form stable complexes with these enzymes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H27NO10S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18+/m1/s1 |
Clave InChI |
RIQWCPMDWZXHSW-BYKNIKRUSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















